molecular formula C19H15ClN2O4S2 B5996730 N-[5-(3-Ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidine-3-yl]-2-chlorobenzamide

N-[5-(3-Ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidine-3-yl]-2-chlorobenzamide

Cat. No.: B5996730
M. Wt: 434.9 g/mol
InChI Key: ACSHDWDJCNTEJX-YBEGLDIGSA-N
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Description

N-[5-(3-Ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidine-3-yl]-2-chlorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, a benzylidene group, and a chlorobenzamide moiety, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-Ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidine-3-yl]-2-chlorobenzamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidine ring.

    Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between an aldehyde and the thiazolidine derivative.

    Attachment of the Chlorobenzamide Moiety: The final step involves the coupling of the benzylidene-thiazolidine intermediate with 2-chlorobenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-Ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidine-3-yl]-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-(3-Ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidine-3-yl]-2-chlorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(3-Ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidine-3-yl]-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’- (3-Ethoxy-4-hydroxybenzylidene)-4-nitrobenzohydrazide
  • N’- (3-Ethoxy-4-hydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide
  • N’- (3-Ethoxy-4-hydroxybenzylidene)-4-methylbenzohydrazide

Uniqueness

N-[5-(3-Ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidine-3-yl]-2-chlorobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4S2/c1-2-26-15-9-11(7-8-14(15)23)10-16-18(25)22(19(27)28-16)21-17(24)12-5-3-4-6-13(12)20/h3-10,23H,2H2,1H3,(H,21,24)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSHDWDJCNTEJX-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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